2,4-Dimethyl-1,3-oxazole-5-carbohydrazide
Overview
Description
2,4-Dimethyl-1,3-oxazole-5-carbohydrazide is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Immunosuppressive Properties
A study investigated the synthesis of a series of isoxazole derivatives, including those related to 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide, for their immunosuppressive properties. The research focused on a particular compound from this series, which showed strong antiproliferative activity and inhibited tumor necrosis factor production, suggesting potential applications in immunosuppression (Mączyński et al., 2018).
Coordination Chemistry in Organic Syntheses
Oxazoline ligands, including those derived from 2,4-Dimethyl-1,3-oxazole, have been extensively used in asymmetric organic syntheses. They offer versatile ligand design and straightforward synthesis, indicating their utility in coordination chemistry and catalysis (Gómez et al., 1999).
Antiviral Applications
A study described the synthesis of 1,2,3-triazole-TSAO analogues, which are structurally related to 2,4-Dimethyl-1,3-oxazole derivatives. These compounds showed potent inhibitory effects on HIV-1 replication, highlighting their potential as antiviral agents (Velázquez et al., 1998).
Antioxidant and Antitumor Activities
The synthesis of new aromatic C-nucleosides, derived from compounds similar to this compound, exhibited potent antioxidant and antitumor activities. This indicates the potential use of these derivatives in the development of cancer treatment and prevention strategies (El Sadek et al., 2014).
Antimicrobial Activity
Research involving benzimidazole derivatives, related to 2,4-Dimethyl-1,3-oxazole, has shown potential antimicrobial activities. This suggests that these compounds could be developed for use in combating various microbial infections (El-masry et al., 2000).
Properties
IUPAC Name |
2,4-dimethyl-1,3-oxazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-5(6(10)9-7)11-4(2)8-3/h7H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKYFKMTXFBYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669368 | |
Record name | 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89598-65-2 | |
Record name | 2,4-Dimethyl-1,3-oxazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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